molecular formula C10H16 B1253599 (5S)-2-Methyl-5-(propan-2-yl)bicyclo[3.1.0]hex-2-ene CAS No. 563-34-8

(5S)-2-Methyl-5-(propan-2-yl)bicyclo[3.1.0]hex-2-ene

Cat. No.: B1253599
CAS No.: 563-34-8
M. Wt: 136.23 g/mol
InChI Key: KQAZVFVOEIRWHN-UWVGGRQHSA-N
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Description

(5S)-2-Methyl-5-(propan-2-yl)bicyclo[310]hex-2-ene is an organic compound with a unique bicyclic structure This compound is characterized by its bicyclo[310]hexane framework, which includes a cyclopropane ring fused to a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S)-2-Methyl-5-(propan-2-yl)bicyclo[3.1.0]hex-2-ene typically involves the cyclization of suitable precursors under controlled conditions. One common method is the intramolecular cyclization of a suitably substituted hexene derivative. This reaction can be catalyzed by various reagents, including strong acids or bases, depending on the specific synthetic route chosen.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieving efficient production. Continuous flow reactors and other advanced techniques may be employed to enhance the scalability and efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(5S)-2-Methyl-5-(propan-2-yl)bicyclo[3.1.0]hex-2-ene can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or alcohols, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Halogenation reactions may involve reagents like bromine (Br₂) or chlorine (Cl₂) under specific conditions.

Major Products Formed

    Oxidation: Formation of ketones or alcohols.

    Reduction: Formation of more saturated hydrocarbons.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(5S)-2-Methyl-5-(propan-2-yl)bicyclo[3.1.0]hex-2-ene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5S)-2-Methyl-5-(propan-2-yl)bicyclo[3.1.0]hex-2-ene involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into certain binding sites, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (5R)-2-Methyl-5-(propan-2-yl)bicyclo[3.1.0]hex-2-ene: A stereoisomer with similar structure but different spatial arrangement.

    Bicyclo[3.1.0]hexane derivatives: Compounds with similar bicyclic frameworks but different substituents.

Uniqueness

(5S)-2-Methyl-5-(propan-2-yl)bicyclo[310]hex-2-ene is unique due to its specific stereochemistry and the presence of both methyl and isopropyl groups

Properties

CAS No.

563-34-8

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

IUPAC Name

(1S)-2-methyl-5-propan-2-ylbicyclo[3.1.0]hex-2-ene

InChI

InChI=1S/C10H16/c1-7(2)10-5-4-8(3)9(10)6-10/h4,7,9H,5-6H2,1-3H3/t9-,10-/m0/s1

InChI Key

KQAZVFVOEIRWHN-UWVGGRQHSA-N

Isomeric SMILES

CC1=CC[C@@]2([C@H]1C2)C(C)C

SMILES

CC1=CCC2(C1C2)C(C)C

Canonical SMILES

CC1=CCC2(C1C2)C(C)C

2867-05-2

Origin of Product

United States

Synthesis routes and methods

Procedure details

0.48 g (69 millimoles) of lithium and 9 g (150 millimoles) of ethylenediamine were reacted in the atmosphere of air at a temperature of 128°-133° C. for 4 hours, and then mixed with 82 g of the above-prepared sabinene oil containing 35.7 g (262 millimoles) of (+)-sabinene. The mixture was allowed to react for 6 hours at 130° C. The reaction mixture was treated as described in Example 1 and thereafter, subjected to distillation at 60°-75° C. and 30 mmHg, affording 56.8 g of α-thujene oil containing 47.8% of (-)-α-thujene. The yield of (-)-α-thujene was 76.0%.
Quantity
0.48 g
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
82 g
Type
reactant
Reaction Step Two
Quantity
35.7 g
Type
reactant
Reaction Step Three
Name
α-thujene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5S)-2-Methyl-5-(propan-2-yl)bicyclo[3.1.0]hex-2-ene
Reactant of Route 2
(5S)-2-Methyl-5-(propan-2-yl)bicyclo[3.1.0]hex-2-ene
Reactant of Route 3
(5S)-2-Methyl-5-(propan-2-yl)bicyclo[3.1.0]hex-2-ene
Reactant of Route 4
(5S)-2-Methyl-5-(propan-2-yl)bicyclo[3.1.0]hex-2-ene
Reactant of Route 5
(5S)-2-Methyl-5-(propan-2-yl)bicyclo[3.1.0]hex-2-ene
Reactant of Route 6
(5S)-2-Methyl-5-(propan-2-yl)bicyclo[3.1.0]hex-2-ene

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